molecular formula C13H18ClNO2 B2690955 Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride CAS No. 2241140-76-9

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride

Cat. No.: B2690955
CAS No.: 2241140-76-9
M. Wt: 255.74
InChI Key: WBYAEJKQXRMWHE-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride typically involves the condensation of ethyl acetate with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline compounds .

Scientific Research Applications

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

  • 1,2,3,4-Tetrahydroisoquinoline
  • Quinocarcin
  • Saframycin
  • Naphthyridinomycin

Uniqueness

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ethyl ester group and hydrochloride salt form enhance its solubility and stability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12;/h3-6,12,14H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYAEJKQXRMWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2=CC=CC=C2CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-76-9
Record name ethyl 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetate hydrochloride
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